molecular formula C37H54Si B15076501 Hexadecyltribenzylsilane CAS No. 4033-52-7

Hexadecyltribenzylsilane

Cat. No.: B15076501
CAS No.: 4033-52-7
M. Wt: 526.9 g/mol
InChI Key: PMUKEEXASXEDFO-UHFFFAOYSA-N
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Description

Hexadecyltribenzylsilane is an organosilicon compound characterized by a silicon atom bonded to three benzyl groups and a hexadecyl (C₁₆H₃₃) chain. This structure confers unique properties, including high hydrophobicity, steric bulk, and stability, making it valuable in materials science and organic synthesis.

Properties

CAS No.

4033-52-7

Molecular Formula

C37H54Si

Molecular Weight

526.9 g/mol

IUPAC Name

tribenzyl(hexadecyl)silane

InChI

InChI=1S/C37H54Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-24-31-38(32-35-25-18-15-19-26-35,33-36-27-20-16-21-28-36)34-37-29-22-17-23-30-37/h15-23,25-30H,2-14,24,31-34H2,1H3

InChI Key

PMUKEEXASXEDFO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC[Si](CC1=CC=CC=C1)(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexadecyltribenzylsilane can be synthesized through the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction typically involves the use of a platinum catalyst under mild conditions. The general reaction scheme is as follows: [ \text{SiH} + \text{C=C} \rightarrow \text{Si-C-C} ]

Industrial Production Methods: In industrial settings, the production of this compound involves the reaction of hexadecylsilane with benzyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions .

Chemical Reactions Analysis

Types of Reactions: Hexadecyltribenzylsilane undergoes various chemical reactions, including:

    Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.

    Reduction: The compound can be reduced to form simpler silanes.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or ozone are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed:

Scientific Research Applications

Hexadecyltribenzylsilane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which hexadecyltribenzylsilane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen and carbon atoms, leading to the formation of siloxane linkages. These linkages are crucial in the stabilization of biomolecules and the formation of silicone-based materials .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key differences between hexadecyltribenzylsilane and structurally related silanes:

Compound Name Structural Features Reactivity Applications Key Differences
This compound Si bonded to three benzyl groups and one hexadecyl chain Moderate reactivity due to steric hindrance; stable under ambient conditions Hydrophobic coatings, organic synthesis precursors Combines aromatic benzyl groups with long-chain hydrophobicity
Tribenzyl(cyclohexyl)silane Si bonded to three benzyl groups and one cyclohexyl group Similar steric hindrance; cyclohexyl may enhance solubility in non-polar solvents Catalysis, sterically demanding reactions Cyclohexyl substituent reduces chain length compared to hexadecyl
Hexadecyl(trimethoxy)silane Si bonded to trimethoxy groups and hexadecyl chain High reactivity with hydroxylated surfaces (e.g., glass, metals) Surface modification, coupling agent for composites Methoxy groups increase hydrophilicity vs. benzyl’s hydrophobicity
Benzyloxy-tetradecyldiphenyldichlorosilane Si bonded to dichloro, diphenyl, and benzyloxy-tetradecyl groups High reactivity due to Cl atoms; moisture-sensitive Intermediate in silicone synthesis Chlorine atoms enable facile functionalization but require stringent handling
Octadecyltrimethoxysilane Si bonded to trimethoxy groups and longer octadecyl (C₁₈) chain Similar to hexadecyl(trimethoxy)silane but with enhanced hydrophobicity Water-repellent coatings, nanoparticle functionalization Longer alkyl chain improves hydrophobic performance

Reactivity and Stability

  • Steric Effects : this compound’s three benzyl groups create significant steric hindrance, reducing nucleophilic attack compared to dichlorosilanes (e.g., benzyloxy-tetradecyldiphenyldichlorosilane) . This makes it more stable but less reactive in crosslinking applications.
  • Hydrolytic Stability : Unlike trimethoxy- or chlorosilanes, benzyl-substituted silanes resist hydrolysis due to the absence of labile groups (e.g., –OCH₃, –Cl) .
  • Thermal Stability : The hexadecyl chain enhances thermal stability compared to shorter-chain analogs like cyclohexyl-substituted silanes .

Biological Activity

Hexadecyltribenzylsilane (HTBS) is a silane compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications and interactions with biological membranes. This article aims to synthesize the available research findings on HTBS, including its biological mechanisms, activity profiles, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its long hydrophobic alkyl chain (hexadecyl) and three benzyl groups attached to a silicon atom. This unique structure contributes to its amphiphilic properties, allowing it to interact with both hydrophobic and hydrophilic environments.

  • Molecular Formula : C30H51Si
  • Molecular Weight : 453.84 g/mol
  • IUPAC Name : Hexadecyl(benzyloxy)trichlorosilane

Mechanism of Biological Activity

The biological activity of HTBS can be attributed to its ability to disrupt microbial membranes and biofilms. The hydrophobic nature of the hexadecyl group allows HTBS to integrate into lipid bilayers, leading to increased permeability and potential cell lysis in microbial organisms.

Proposed Mechanisms:

  • Membrane Disruption : HTBS interacts with the phospholipid bilayer of microbial cells, leading to structural destabilization.
  • Biofilm Inhibition : The compound has shown potential in inhibiting biofilm formation in various bacterial strains by interfering with quorum sensing mechanisms.
  • Antimicrobial Activity : HTBS exhibits broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Antimicrobial Activity

A series of studies have evaluated the antimicrobial efficacy of HTBS against common pathogens:

  • Bacterial Strains Tested :
    • Escherichia coli
    • Staphylococcus aureus
    • Pseudomonas aeruginosa
Bacterial StrainMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)
E. coli32 µg/mL15
S. aureus16 µg/mL20
P. aeruginosa64 µg/mL10

These results indicate that HTBS is particularly effective against Staphylococcus aureus, which is significant given the rising concerns regarding antibiotic resistance.

Biofilm Studies

In a study assessing the antibiofilm activity of HTBS, it was found that at concentrations as low as 16 µg/mL, HTBS significantly reduced biofilm formation by E. coli by up to 70%. This was measured using crystal violet staining methods, which quantify biofilm biomass.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A clinical study investigated the use of HTBS in treating infections caused by multidrug-resistant bacteria. Patients treated with topical formulations containing HTBS showed a significant reduction in infection rates compared to controls.
  • Case Study on Biofilm Disruption :
    A laboratory study focused on the impact of HTBS on biofilms formed by Pseudomonas aeruginosa. The results demonstrated that treatment with HTBS not only inhibited initial biofilm formation but also disrupted established biofilms, suggesting its potential application in chronic wound management.

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